molecular formula C54H105ClN2O26 B11931433 Mal-PEG25-NH2 (hydrochloride)

Mal-PEG25-NH2 (hydrochloride)

Cat. No.: B11931433
M. Wt: 1233.9 g/mol
InChI Key: BOTXZFRLMDBTKZ-UHFFFAOYSA-N
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Description

Mal-PEG25-NH2 (hydrochloride) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. Mal-PEG25-NH2 (hydrochloride) is particularly valuable due to its ability to enhance the solubility and bioavailability of PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG25-NH2 (hydrochloride) involves the conjugation of a maleimide group to a PEG chain, followed by the introduction of an amine group. The reaction typically proceeds under mild conditions to preserve the integrity of the PEG chain. The maleimide group is introduced via a Michael addition reaction, where a maleimide derivative reacts with a PEG chain containing a terminal thiol group. The resulting product is then reacted with an amine to form Mal-PEG25-NH2. The final step involves the conversion of the amine to its hydrochloride salt .

Industrial Production Methods

Industrial production of Mal-PEG25-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous purification processes, including chromatography and crystallization, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG25-NH2 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG25-NH2 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Mal-PEG25-NH2 (hydrochloride) functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, offering a novel approach to therapeutic intervention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG25-NH2 (hydrochloride) is unique due to its specific PEG chain length, which provides an optimal balance between solubility and bioavailability. The presence of the maleimide and amine groups allows for versatile conjugation strategies, making it a valuable tool in the synthesis of PROTACs and other bifunctional molecules .

Properties

Molecular Formula

C54H105ClN2O26

Molecular Weight

1233.9 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C54H104N2O26.ClH/c55-3-5-59-7-9-61-11-13-63-15-17-65-19-21-67-23-25-69-27-29-71-31-33-73-35-37-75-39-41-77-43-45-79-47-49-81-51-52-82-50-48-80-46-44-78-42-40-76-38-36-74-34-32-72-30-28-70-26-24-68-22-20-66-18-16-64-14-12-62-10-8-60-6-4-56-53(57)1-2-54(56)58;/h1-2H,3-52,55H2;1H

InChI Key

BOTXZFRLMDBTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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